3-Cyclopropoxy-2-fluoro-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-fluoro-6-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-fluoro-6-nitropyridine typically involves the following steps:
Fluorination of Pyridine:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Major Products:
Reduction: 3-Cyclopropoxy-2-amino-6-nitropyridine.
Substitution: 3-Cyclopropoxy-2-methoxy-6-nitropyridine.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-fluoro-6-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-fluoro-6-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro group and the fluorine atom can significantly influence its reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-nitropyridine: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-2-nitropyridine: Similar structure but lacks the fluorine atom.
2-Fluoro-6-nitropyridine: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 3-Cyclopropoxy-2-fluoro-6-nitropyridine is unique due to the combination of the cyclopropoxy group, fluorine atom, and nitro group on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H7FN2O3 |
---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-fluoro-6-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-8-6(14-5-1-2-5)3-4-7(10-8)11(12)13/h3-5H,1-2H2 |
InChI-Schlüssel |
HELIYQAFBHOEBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.